molecular formula C9H11NO5 B1617594 3-(m-Nitrophenoxy)-1,2-propanediol CAS No. 63991-99-1

3-(m-Nitrophenoxy)-1,2-propanediol

Cat. No.: B1617594
CAS No.: 63991-99-1
M. Wt: 213.19 g/mol
InChI Key: HJYXCTLKGAOVHQ-UHFFFAOYSA-N
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Description

“3-(m-Nitrophenoxy)-1,2-propanediol” is a compound that contains a nitrophenol group. Nitrophenols are aromatic compounds that contain a nitro group (-NO2) attached to a phenol group. They are often used in the production of dyes and drugs .


Molecular Structure Analysis

The molecular structure of “this compound” would likely consist of a three-carbon chain (propane) with a hydroxyl group (-OH) attached to the first and second carbons, and a nitrophenol group attached to the third carbon .


Chemical Reactions Analysis

As for the chemical reactions, nitrophenols are known to undergo reactions typical of both nitro compounds and phenols. They can participate in electrophilic aromatic substitution reactions and can also act as weak acids .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its exact molecular structure. Nitrophenols are typically yellow to dark brown solids that are moderately soluble in water .

Safety and Hazards

Nitrophenols can be hazardous. They are typically toxic if swallowed, inhaled, or in contact with the skin. They can also be harmful to aquatic life .

Properties

IUPAC Name

3-(3-nitrophenoxy)propane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO5/c11-5-8(12)6-15-9-3-1-2-7(4-9)10(13)14/h1-4,8,11-12H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJYXCTLKGAOVHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC(CO)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90981854
Record name 3-(3-Nitrophenoxy)propane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90981854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63991-99-1
Record name 1,2-Propanediol, 3-(m-nitrophenoxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063991991
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(3-Nitrophenoxy)propane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90981854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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